3-Fluoro-4'-iodobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4’-iodobenzophenone consists of a benzophenone core with a fluorine atom and an iodine atom attached to its phenyl ring. More detailed structural analysis might require advanced spectroscopic techniques .Physical And Chemical Properties Analysis
3-Fluoro-4’-iodobenzophenone is an off-white solid . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources .Scientific Research Applications
Anaerobic Transformation Studies
Research has explored the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium, using isomeric fluorophenols as analogues. Specifically, 3-fluorophenol transformation resulted in the accumulation of fluorobenzoic acids, providing insights into the para-carboxylation process and the role of 3-fluorophenol in this mechanism (Genthner, Townsend, & Chapman, 1989).
Fluorescent Sensor Development
A study focused on the synthesis of a fluorogenic chemosensor using o-aminophenol and demonstrated its high selectivity and sensitivity towards Al3+ ions. This research highlighted the potential of fluorinated compounds like 3-fluoro-4'-iodobenzophenone in developing sensitive and selective sensors for metal ions (Ye et al., 2014).
Polymer Synthesis and Characterization
In the field of polymer science, a fluorinated phthalazinone monomer, derived from 3-fluorophenol, was synthesized and used to create high-performance polymers. These polymers displayed excellent solubility and thermal properties, indicating the utility of 3-fluoro-4'-iodobenzophenone derivatives in engineering plastics and membrane materials (Xiao et al., 2003).
Nonlinear Optical Properties
A detailed study on 4-fluoro-4-hydroxybenzophenone revealed significant findings regarding its structural, opto-electronic, vibrational, and nonlinear properties. This research contributes to understanding the potential of fluorinated benzophenones in nonlinear optical applications (Pegu et al., 2017).
Metabolic Pathway Insights
Investigations into the metabolism of aromatic acids by Syntrophus aciditrophicus provided insights into the initial steps involving fluorobenzoate isomers. The study highlighted the role of 3-fluorobenzoate in these metabolic pathways, enhancing the understanding of aromatic compound metabolism under anaerobic conditions (Mouttaki, Nanny, & McInerney, 2008).
Safety And Hazards
While specific safety and hazard information for 3-Fluoro-4’-iodobenzophenone is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
(3-fluorophenyl)-(4-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FIO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZINXWXMHNFTQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641519 |
Source
|
Record name | (3-Fluorophenyl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4'-iodobenzophenone | |
CAS RN |
890098-27-8 |
Source
|
Record name | (3-Fluorophenyl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.